molecular formula C14H23Cl2FN4O B1429955 N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride CAS No. 1427379-71-2

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride

Cat. No. B1429955
M. Wt: 353.3 g/mol
InChI Key: YFLUTAKCOXBUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

Research focusing on derivatives similar to N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride has shown significant anti-inflammatory activity. A study by Sunder and Maleraju (2013) synthesized derivatives with anti-inflammatory potential, where compounds demonstrated significant to moderate anti-inflammatory effects, highlighting the therapeutic potential of such chemical structures in inflammation-related research (Sunder & Maleraju, 2013).

Anticancer Properties

Amino acid ester derivatives containing 5-fluorouracil synthesized by Xiong et al. (2009) demonstrated inhibitory effects against cancer cell lines, suggesting that structural analogs of N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride may have potential applications in cancer research. Such compounds showed more inhibitory effect against BEL-7402 than 5-FU itself, pointing towards the exploration of similar compounds for antitumor activity (Xiong et al., 2009).

Antiplasmodial Properties

The study by Mphahlele et al. (2017) on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides revealed potential in vitro antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. This suggests that similar compounds could offer a basis for developing new antimalarial agents, focusing on blocking critical biological pathways in the parasite (Mphahlele et al., 2017).

Antiallergic Agents

Compounds with similar structural features have been assessed for antiallergic activities. Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and found significant antiallergic potency, suggesting that analogs like N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride could be beneficial in studying and developing antiallergic agents (Menciu et al., 1999).

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O.2ClH/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11;;/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLUTAKCOXBUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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